5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H20N4O3 and its molecular weight is 292.339. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like “5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” often target specific enzymes or receptors in the body. For instance, some pyrimidine derivatives are known to inhibit CDK2, a protein kinase involved in regulating the cell cycle .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, inhibition of CDK2 can disrupt the cell cycle, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines interact with various enzymes, proteins, and other biomolecules . For instance, four hydrogen-bonding interactions were established between 5-nitropyrimidine-2,4(1H,3H)-dione framework and amino acids GLU371, ASP367, and TYR341 .
Cellular Effects
It is known that pyrimidines can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-(1-hydroxybutan-2-ylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-5-9(7-19)16-11-8(2)6-15-12-10(11)13(20)18(4)14(21)17(12)3/h6,9,19H,5,7H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONXUKLSJVUOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C2C(=NC=C1C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.